molecular formula C17H16ClN3O2 B2906427 2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-11-3

2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2906427
CAS RN: 861206-11-3
M. Wt: 329.78
InChI Key: VZKSAWUEDPLKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are often used in medicinal chemistry due to their bioactivity .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, particularly due to the reactivity of the nitrogen atoms in the ring. The specific reactions that this compound would participate in would depend on the conditions and reactants present .

Scientific Research Applications

Electronic and Nonlinear Optical Properties The molecular, electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic 3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-ones have been investigated. The study provides insights into the electronic properties of newly synthesized compounds, which could have implications for the design of materials with specific electronic and optical characteristics (Beytur & Avinca, 2021).

Structural and Molecular Docking Studies Research on 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has explored its synthesis, crystal and molecular structure, vibrational spectroscopic, and DFT analysis. Molecular docking studies suggest favorable interactions with SHP2 protein, indicating potential applications in therapeutic drug development (Wu et al., 2022).

Inhibition of Lipase and α-Glucosidase A study involving the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide investigated their inhibition potential against lipase and α-glucosidase. Some compounds showed significant inhibitory activities, highlighting their potential for the development of treatments for conditions associated with these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Corrosion Inhibition The triazole derivative has been evaluated for its corrosion inhibition performance on mild steel in hydrochloric acid medium, demonstrating high efficiency. This suggests potential applications in protecting metals from corrosion, which is crucial in various industrial processes (Bentiss et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many triazole derivatives exhibit bioactivity, including antimicrobial, antifungal, and anticancer activities .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-12-19-20(11-13-3-5-14(18)6-4-13)17(22)21(12)15-7-9-16(23-2)10-8-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKSAWUEDPLKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.